molecular formula C12H9N3 B1419859 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1168106-39-5

4-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1419859
Key on ui cas rn: 1168106-39-5
M. Wt: 195.22 g/mol
InChI Key: XWMVYDXYOLGHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993756B2

Procedure details

A mixture of phenylboronic acid (1.59 g, 13.0 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.00 g, 6.51 mmol), sodium carbonate (1.38 g, 13.0 mmol), PdCl2(dppf) (113 mg, 0.138 mmol) in dioxane (20 mL) and water (5 mL) was purged with argon gas for 10 minutes and then heated by microwave irradiation at 150° C. for 1 hour. Brine was added to the reaction mixture and the organic layer was separated. The aqueous layer was then extracted with ethyl acetate (×3) and the organic layers were combined and dried with sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was then purified by silica chromatography eluting with 10-80% ethyl acetatehexane to afford 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine as a light brown solid. LRMS (ESI) calc'd for C12H9N3 [M]+: 195, found 195.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:11]1[C:12]2[CH:19]=[CH:18][NH:17][C:13]=2[N:14]=[CH:15][N:16]=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:1]1([C:11]2[C:12]3[CH:19]=[CH:18][NH:17][C:13]=3[N:14]=[CH:15][N:16]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
113 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with argon gas for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
Brine was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with ethyl acetate (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was then purified by silica chromatography
WASH
Type
WASH
Details
eluting with 10-80% ethyl acetatehexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C2=C(N=CN1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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